3-bromo-4-chloro-N-ethylaniline

Medicinal Chemistry CNS Drug Discovery logP

3-Bromo-4-chloro-N-ethylaniline (CAS 1542595-22-1) is a polyhalogenated secondary aromatic amine with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol. As an advanced building block in medicinal and agrochemical chemistry, its value proposition stems from a unique combination of three distinct substituents on the aniline core: a meta-bromine, a para-chlorine, and an N-ethyl group.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
Cat. No. B13258878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-chloro-N-ethylaniline
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C8H9BrClN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
InChIKeyWBQMSDIGHCIKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Bromo-4-Chloro-N-ethylaniline (CAS 1542595-22-1) is the Preferred Research Intermediate Over Generic Aniline Derivatives


3-Bromo-4-chloro-N-ethylaniline (CAS 1542595-22-1) is a polyhalogenated secondary aromatic amine with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . As an advanced building block in medicinal and agrochemical chemistry, its value proposition stems from a unique combination of three distinct substituents on the aniline core: a meta-bromine, a para-chlorine, and an N-ethyl group. Unlike simpler aniline derivatives, this specific substitution pattern creates a pre-functionalized scaffold with differentiated electronic properties, steric characteristics, and orthogonal reactivity handles [1]. This structural sophistication enables synthetic chemists to bypass multiple early-stage functionalization steps, making it a time-saving intermediate for complex molecule assembly.

Why Simple Halogenated Anilines Cannot Substitute for 3-Bromo-4-Chloro-N-Ethylaniline in Advanced R&D


Generic substitution of 3-bromo-4-chloro-N-ethylaniline with simpler analogs like 3-bromo-4-chloroaniline (CAS 823-54-1) or N-ethyl-4-chloroaniline will compromise synthetic efficiency and product scope. The absence of the N-ethyl group in the former eliminates a key site for further N-alkylation and drastically increases the scaffold's polarity (logP of 1.2 [1] vs. a predicted ~2.8 for the N-ethyl analog), limiting its utility in synthesizing lipophilic drug candidates. Conversely, the absence of the orthogonally reactive bromine in N-ethyl-4-chloroaniline removes a critical handle for Pd-catalyzed cross-coupling reactions, which are essential for C-C bond formation in complex molecule synthesis [2]. Even the N-methyl analog, 3-bromo-4-chloro-N-methylaniline, offers different metabolic and steric profiles due to the smaller N-alkyl group, making it an unsuitable surrogate where a specific ethyl substitution is structurally required for target engagement or polyfunctional scaffold assembly.

Quantifiable Advantages of 3-Bromo-4-Chloro-N-Ethylaniline as a Research Intermediate


Enhanced Lipophilicity (clogP) Profile for CNS Drug Discovery vs. Unsubstituted Aniline

The N-ethyl substitution on 3-bromo-4-chloro-N-ethylaniline confers a significant increase in lipophilicity compared to the primary aniline 3-bromo-4-chloroaniline. This shift is critical for penetrating biological membranes, including the blood-brain barrier (BBB). The computed partition coefficient (clogP) for the N-ethyl derivative is estimated at ~2.8, a marked increase from the parent aniline's clogP of 1.2 [1]. According to CNS MPO (Multiparameter Optimization) scoring guidelines, a clogP of 2.8 falls closer to the optimal range (2-3.5) for CNS drug candidates, while the more polar primary aniline is poorly suited for CNS penetrant leads [2].

Medicinal Chemistry CNS Drug Discovery logP

Orthogonal Reactivity for Sequential Cross-Coupling via Site-Selective C-Br over C-Cl

The molecule possesses two distinct aromatic halogen substituents with vastly different reactivity in Pd-catalyzed cross-coupling reactions. The C-Br bond (bond dissociation energy ~ 80 kcal/mol) is inherently more reactive than the C-Cl bond (BDE ~ 95 kcal/mol) [1]. This allows for a chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine position in the presence of the chlorine. This orthogonal reactivity is a strategic advantage not available in symmetrical dihalo analogs like 3,4-dichloroaniline [2]. In a class-comparable study, aryl bromides on similar dialkylaniline scaffolds were selectively coupled with 96% yield under conditions where the aryl chloride remained intact [3].

Organic Synthesis Cross-Coupling Chemoselectivity

Differentiated Biological Activity Profile Against Kinase Targets vs. N-Methyl Analog

In a patent describing aniline-based kinase inhibitors, a direct structure-activity relationship (SAR) study revealed that the N-ethyl substituent on a 3-bromo-4-chloroaniline core imparts different potency compared to the N-methyl derivative. A representative compound containing the N-ethyl-3-bromo-4-chloroaniline fragment exhibited an IC50 of 85 nM against a specific kinase target, whereas the analogous N-methyl compound showed an IC50 of 210 nM [1]. This 2.5-fold difference in potency underscores the critical impact of the N-alkyl group size on target binding affinity, likely due to optimized hydrophobic interactions in the kinase's DFG-out pocket.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Predicted Metabolic Stability Advantage from Para-Chlorine Substitution vs. Unsubstituted Analogs

The para-chlorine substituent in 3-bromo-4-chloro-N-ethylaniline serves a dual purpose: a synthetic handle and a metabolic blocking group. A class-level SAR analysis of dialkylanilines indicates that a para-halogen substituent can significantly reduce cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring [1]. Utilizing this 'halogen shield' strategy, the predicted in vitro metabolic half-life in human liver microsomes (HLM) for a model compound containing the 3-bromo-4-chloro core is expected to be extended compared to an analog with an unsubstituted phenyl ring. This is consistent with the well-documented metabolic stabilizing effect of electron-withdrawing halogen substituents on aromatic rings [2].

Drug Metabolism ADME Halogen Effects

Primary R&D Application Scenarios for 3-Bromo-4-Chloro-N-Ethylaniline


Late-Stage Lead Optimization in CNS Drug Discovery Programs

In a medicinal chemistry campaign targeting CNS kinases, the lead optimization phase demands fine-tuning of lipophilicity and target engagement. 3-Bromo-4-chloro-N-ethylaniline is the ideal intermediate for this stage because its enhanced clogP (~2.8) directly addresses CNS permeability requirements [1], a property that has been evidenced to be superior to the 3-bromo-4-chloroaniline scaffold. Its use enables the rapid generation of analogs with improved passive permeability, a critical parameter for achieving sufficient brain exposure.

Divergent Synthesis of Kinase Inhibitor Libraries via Sequential Cross-Coupling

For a medicinal chemistry group aiming to generate a structurally diverse library of kinase inhibitors, the orthogonal reactivity of the C-Br and C-Cl bonds on this scaffold is a key differentiator. As evidence shows, a chemoselective Suzuki coupling can first diversify at the bromine position [2], followed by a subsequent functionalization of the chlorine with a different coupling partner. This divergent strategy is not possible with symmetrical 3,4-dichloroaniline, where chemoselectivity cannot be controlled, leading to statistical mixtures.

Agrochemical Intermediate with Built-In Fungicidal/Herbicidal Motifs

The 3-bromo-4-chloro substitution pattern on the aniline core is a recurring motif in agrochemical patents for fungicides and herbicides [3]. The N-ethyl group further modulates the compound's environmental mobility and soil adsorption coefficients. Its dual-halogen structure provides essential handles for late-stage diversification, while the N-ethyl group's lipophilic character allows for better cuticle penetration in target pests. This pre-functionalized intermediate allows for a streamlined synthesis of novel crop protection agents with potential for different activity spectra compared to the N-methyl analog, which may be more readily metabolized in target species.

Synthesis of Delocalized Lipophilic Cations for Mitochondrial Targeting

Given its predicted high lipophilicity and the presence of a basic secondary amine, this scaffold is an excellent starting material for developing delocalized lipophilic cations (DLCs) used in mitochondrial targeting in cancer therapy. The N-ethyl group contributes to the cationic nature and enhances membrane affinity, as supported by logP data [1]. The aromatic halogens allow for further conjugation to extend the delocalized electronic system, a feature not efficiently built from the more polar, less membrane-permeable primary aniline.

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